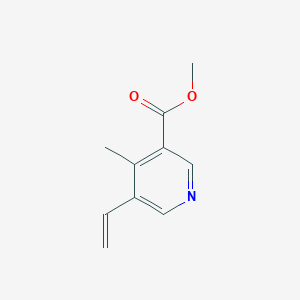
Methyl 5-ethenyl-4-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethenyl-4-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethenyl-4-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the preparation of intermediates followed by the final coupling reaction under controlled conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-ethenyl-4-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This process can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: Common in aromatic compounds, substitution reactions can introduce different functional groups, modifying the compound’s characteristics.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are commonly employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 5-ethenyl-4-methylpyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 5-ethenyl-4-methylpyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
- Methyl 6-methylpyridine-3-carboxylate
- 3-Methylpyridine-2-carboxaldehyde
Comparison: Methyl 5-ethenyl-4-methylpyridine-3-carboxylate is unique due to its ethenyl group, which can participate in additional chemical reactions compared to its analogs
Propriétés
Numéro CAS |
59054-53-4 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl 5-ethenyl-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-4-8-5-11-6-9(7(8)2)10(12)13-3/h4-6H,1H2,2-3H3 |
Clé InChI |
IRAAVFAXWIGVHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1C=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















